2,4,7-Trichloroquinoline

Descripción general

Descripción

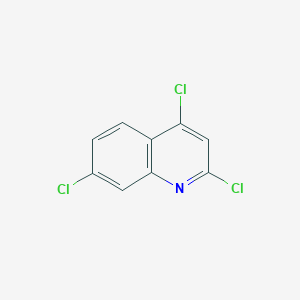

2,4,7-Trichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl3N. It is a derivative of quinoline, characterized by the presence of three chlorine atoms at the 2nd, 4th, and 7th positions of the quinoline ring. This compound is known for its significant applications in medicinal chemistry and industrial processes due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 5,7-dichloro-2,3-dihydroquinoline-4(1H)-ketone with a chlorinating agent in an organic solvent at elevated temperatures (80-120°C) for 10-17 hours . This process results in the formation of this compound after appropriate post-reaction treatments.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using similar reaction conditions as described above. The choice of chlorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,7-Trichloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to the formation of different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

Antimalarial Activity

2,4,7-Trichloroquinoline and its derivatives have been extensively studied for their antimalarial properties. The compound is structurally related to well-known antimalarials like chloroquine and hydroxychloroquine.

Research Findings

- Synthesis of Analogues : New analogues of this compound have shown promising antimalarial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. For instance, several 4-amino-7-chloroquinoline derivatives demonstrated submicromolar activity against these strains .

- Mechanism of Action : The antimalarial action is primarily attributed to the inhibition of heme polymerization in the parasite, which is crucial for its survival. The quinoline moiety interacts with the heme group released during hemoglobin digestion by the parasite .

Case Studies

- A study reported that certain derivatives exhibited IC50 values lower than those of chloroquine against CQR strains, indicating their potential as effective alternatives in malaria treatment .

- Another research highlighted the synthesis of 4,7-dichloroquinoline derivatives that showed significant growth inhibition of P. falciparum, with IC50 values ranging from 6.7 nM to 8.5 nM .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have also been investigated in various cancer cell lines.

Research Findings

- Compounds derived from this compound have shown significant anticancer activity against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. Notably, some derivatives exhibited selectivity towards MCF-7 cells with IC50 values indicating potent activity .

Case Studies

- In vitro studies demonstrated that specific derivatives caused pronounced cytotoxic effects on cancer cells while showing minimal toxicity to normal human liver cells. This selectivity is crucial for developing effective anticancer therapies with fewer side effects .

Insecticidal Properties

The compound has also been explored for its insecticidal properties, particularly against malaria vectors.

Research Findings

- Recent studies indicate that this compound derivatives possess larvicidal and pupicidal activities against mosquito species such as Anopheles stephensi and Aedes aegypti. The lethal concentration (LC50) values ranged significantly across life stages of these insects .

Case Studies

- A novel quinoline derivative demonstrated significant larvicidal effects with LC50 values indicating effectiveness against early instar larvae and pupae of dengue and malaria vectors. This underscores the potential use of quinoline compounds in vector control strategies .

Summary Table: Applications of this compound

| Application | Description | Key Findings |

|---|---|---|

| Antimalarial | Effective against CQS and CQR strains of Plasmodium falciparum | IC50 values < 10 nM for some derivatives |

| Anticancer | Cytotoxicity in MCF-7, HCT-116, HeLa cell lines | Selective toxicity with minimal effects on normal cells |

| Insecticidal | Larvicidal and pupicidal activities against malaria vectors | Effective at low concentrations (LC50 values < 10 µM) |

Mecanismo De Acción

The mechanism of action of 2,4,7-Trichloroquinoline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.

Comparación Con Compuestos Similares

2,4,7-Trichloroquinoline can be compared with other chlorinated quinoline derivatives, such as:

2-Methyl-4,6,7-Trichloroquinoline: Similar in structure but with a methyl group at the 2nd position.

4,6,7-Trichloroquinoline: Lacks the chlorine atom at the 2nd position.

4,7,8-Trichloroquinoline: Has a chlorine atom at the 8th position instead of the 6th.

Uniqueness: The unique positioning of chlorine atoms in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

2,4,7-Trichloroquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of chlorine substituents at positions 2, 4, and 7 enhances its biological activity.

Antimalarial Activity

In Vitro Studies:

Research has demonstrated that this compound exhibits potent antimalarial activity against various strains of Plasmodium falciparum. For instance, studies reported IC50 values indicating significant growth inhibition in both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains:

| Compound | IC50 (nM) CQ-s | IC50 (nM) CQ-r |

|---|---|---|

| This compound | 6.7 | 8.5 |

| Chloroquine | 23 | 27.5 |

The compound's mechanism of action is believed to involve interference with heme polymerization and inhibition of proteolytic enzymes essential for parasite survival .

In Vivo Studies:

In vivo assays using infected mice have shown that this compound significantly reduces parasitemia compared to control groups treated with normal saline. The compound was administered at a dosage of 5 mg/kg body weight over four days, demonstrating substantial antimalarial efficacy .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of this compound derivatives. The compound has been evaluated against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer).

Cytotoxicity Data:

The following table summarizes the cytotoxic effects observed in vitro:

| Cell Line | Compound | IC50 (μg/ml) |

|---|---|---|

| A549 | This compound | 44.34 |

| HeLa | This compound | 30.92 |

| MDA-MB-231 | This compound | 26.54 |

These results indicate that the compound exhibits stronger cytotoxicity than standard reference drugs in several cases . The proposed mechanism involves inhibition of key enzymes such as PI3K and topoisomerases which are crucial for cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Antimalarial: Inhibition of heme detoxification pathways and interference with protein synthesis.

- Anticancer: Induction of apoptosis in cancer cells through activation of caspases and disruption of mitochondrial function.

Case Studies

- Antimalarial Efficacy: A study conducted by Murugan et al. demonstrated that treatment with this compound resulted in a significant reduction in parasitemia levels in infected mice models compared to controls.

- Cancer Cell Line Testing: Research published in Acta Pharmaceutica indicated that derivatives of trichloroquinoline showed enhanced activity against multiple cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Propiedades

IUPAC Name |

2,4,7-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIESTINBJGQKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299588 | |

| Record name | 2,4,7-trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-49-2 | |

| Record name | 2,4,7-Trichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1677-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,7-trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the synthesis of 2,4,7-Trichloroquinoline?

A1: A study by Surrey and Cutler [] outlines a method for synthesizing this compound. While the specific details of the synthesis are not provided in the abstract, the research suggests that this compound can be created through chemical reactions.

Q2: Has any research been conducted on the reactivity of this compound?

A2: Yes, a separate study by Surrey and Cutler [] delves into the hydrolysis and methanolysis of this compound. Although specifics about the reaction conditions and products are not elaborated upon in the abstract, this research indicates that this compound can undergo chemical reactions with water (hydrolysis) and methanol (methanolysis).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.